Cas no 934397-98-5 (5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one)

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one structure
934397-98-5 structure
Produktname:5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
CAS-Nr.:934397-98-5
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD32062404
CID:4742045
PubChem ID:604967

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
    • 5-Amino-4-methyl-1-phenyl-3-pyrazolol
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol
    • 3078AJ
    • SB40061
    • SY257685
    • 5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-ol #
    • 5-amino-4-methyl-1-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • 5-Amino-1,2-dihydro-4-methyl-1-phenyl-3H-pyrazol-3-one (ACI)
    • 3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one
    • MFCD32062404
    • 934397-98-5
    • SCHEMBL13860420
    • CS-0341371
    • InChI=1/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14
    • MFCD20704330
    • DB-088637
    • AC8988
    • SCHEMBL21622380
    • MDL: MFCD32062404
    • Inchi: 1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14)
    • InChI-Schlüssel: IUURCNSBVAESQR-UHFFFAOYSA-N
    • Lächelt: O=C1C(C)=C(N)N(C2C=CC=CC=2)N1

Berechnete Eigenschaften

  • Genaue Masse: 189.090212g/mol
  • Monoisotopenmasse: 189.090212g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 279
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 58.4
  • XLogP3: 1.3
  • Molekulargewicht: 189.21g/mol

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y19295-1g
5-Amino-4-methyl-1-phenyl-1H-pyrazol-3(2H)-one
934397-98-5 98%
1g
¥2629.0 2024-07-15
TRC
A898840-100mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5
100mg
$ 160.00 2022-06-07
eNovation Chemicals LLC
Y1131386-1g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 95%
1g
$340 2024-07-28
Aaron
AR00H3TQ-250mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 98%
250mg
$174.00 2025-02-12
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0576-1g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 97%
1g
¥2605.69 2025-01-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
68R0576-50mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 97%
50mg
¥944.35 2025-01-20
1PlusChem
1P00H3LE-250mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
250mg
$208.00 2024-04-20
1PlusChem
1P00H3LE-10g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
10g
$1125.00 2024-04-20
1PlusChem
1P00H3LE-100mg
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 ≥98%
100mg
$180.00 2024-04-20
Aaron
AR00H3TQ-10g
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
934397-98-5 98%
10g
$1082.00 2025-02-12

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  17 h, 110 °C
Referenz
Bicyclic heteroaryl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
N-Pyrrolidinyl-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
N-Aryl-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
N-(Bicyclic aryl)-N'-pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  rt → 110 °C; 72 h, 110 °C
Referenz
Crystal form of pyrrolidinyl urea derivative and application thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  10 - 15 h, rt → 130 °C; 130 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  2 - 3 h, 25 °C
Referenz
Preparation of pyrrolidinylurea derivatives for treatment of Trka-related diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  17 h, 110 °C; 110 °C → rt
Referenz
Pyrrolidinylurea and pyrrolidinylthiourea compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
Preparation of 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea as a TRKA kinase inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
Pyrazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
Preparation of bicyclic urea, thiourea, guanidine and cyanoguanidine compounds as TrkA inhibitors that are useful for the treatment of pain
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
N-(Arylalkyl)-N'-pyrazolyl-urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  72 h, 110 °C
Referenz
Pyrrolidinyl urea derivatives and application thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  rt → 110 °C; 72 h, 110 °C
Referenz
Preparation of pyrrolidinyl urea derivatives and application thereof in Trka-related diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: 1,4-Dioxane ;  5 d, 110 °C
Referenz
Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as TrkA kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Raw materials

5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934397-98-5)5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
A1045853
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):153.0/197.0